5'-Bromo-2'-hydroxyacetophenone
Overview
Description
5’-Bromo-2’-hydroxyacetophenone: is an organic compound with the molecular formula C8H7BrO2 and a molecular weight of 215.04 g/mol . It is characterized by the presence of bromine and hydroxy functional groups, making it a versatile intermediate in various chemical processes. This compound typically appears as a white to pale yellow crystalline powder.
Scientific Research Applications
Chemistry:
Ligand Preparation: Used in the preparation of tetrahedral metallocene complexes containing vanadium (IV), which have potential spermicidal activity.
Biology:
Spermicidal Activity: The vanadocene complexes prepared using this compound have shown potential spermicidal activity against human sperm.
Medicine:
Drug Synthesis: Serves as an intermediate in the synthesis of various pharmaceuticals.
Industry:
Organic Synthesis: Widely used in the synthesis of drugs, pesticides, and other organic compounds.
Safety and Hazards
This compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .
Biochemical Analysis
Biochemical Properties
It has been used as a ligand in the preparation of tetrahedral metallocene complexes containing vanadium (IV), which have shown potential spermicidal activity against human sperm .
Cellular Effects
Given its potential role in the preparation of metallocene complexes, it may influence cellular processes related to fertility and reproduction .
Temporal Effects in Laboratory Settings
It is soluble in chloroform , suggesting that it may be stable in certain solvents over time.
Metabolic Pathways
Given its role in the synthesis of metallocene complexes, it may interact with enzymes or cofactors involved in metal ion metabolism .
Transport and Distribution
Given its solubility in chloroform , it may be able to pass through cell membranes and distribute within cells.
Subcellular Localization
Given its potential role in the synthesis of metallocene complexes, it may localize to areas of the cell where metal ion metabolism occurs .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fries Rearrangement: One common method involves the Fries rearrangement of 4-bromophenyl acetate with aluminum chloride without solvent at temperatures between 110°C and 160°C, yielding 84-91%.
Direct Bromination: Another method includes the bromination of 2-hydroxyacetophenone using bromine in chloroform.
Industrial Production Methods:
- The industrial production of 5’-Bromo-2’-hydroxyacetophenone often involves the same synthetic routes but on a larger scale, ensuring proper handling and safety measures due to the compound’s irritant properties.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5’-Bromo-2’-hydroxyacetophenone can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to form various derivatives.
Oxidation Reactions: It can also be oxidized to form different products.
Common Reagents and Conditions:
Aluminum Chloride: Used in the Fries rearrangement.
Bromine: Used for direct bromination.
Chloroform: Solvent for bromination reactions.
Major Products:
Tetrahedral Metallocene Complexes: When used as a ligand.
6-Bromochromen-4-one: Formed through specific synthetic routes.
Mechanism of Action
The mechanism of action of 5’-Bromo-2’-hydroxyacetophenone primarily involves its role as a ligand in the formation of metallocene complexes. These complexes interact with molecular targets, potentially disrupting cellular processes in sperm cells, leading to spermicidal effects.
Comparison with Similar Compounds
- 5’-Chloro-2’-hydroxyacetophenone
- 2’-Hydroxy-5’-nitroacetophenone
- 1-(4-Bromo-2-hydroxyphenyl)ethanone
- 2’-Hydroxyacetophenone
Comparison:
- 5’-Bromo-2’-hydroxyacetophenone is unique due to its bromine functional group, which imparts distinct reactivity and properties compared to its chloro, nitro, and hydroxy analogs.
Properties
IUPAC Name |
1-(5-bromo-2-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQCCNFFIOWYINW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50162864 | |
Record name | Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1450-75-5 | |
Record name | 5′-Bromo-2′-hydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1450-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(5-bromo-2-hydroxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450755 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1450-75-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46621 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetophenone, 5'-bromo-2'-hydroxy- (6CI,7CI,8CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50162864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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